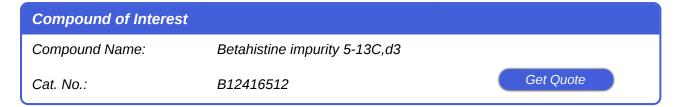


Application Note: High-Resolution Mass Spectrometry for the Identification of Betahistine Impurities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive approach for the identification and characterization of impurities in betahistine active pharmaceutical ingredient (API) and drug products using high-resolution mass spectrometry (HRMS). The protocol outlines methods for forced degradation studies to generate potential degradation products, followed by their separation and analysis using liquid chromatography coupled with HRMS (LC-HRMS). This methodology provides a robust framework for impurity profiling, a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products.

Introduction

Betahistine, an analogue of histamine, is widely used for the treatment of Ménière's disease.[1] Like any pharmaceutical compound, betahistine is susceptible to degradation under various environmental conditions, leading to the formation of impurities.[2] Regulatory bodies mandate the identification and quantification of impurities in drug substances and products to ensure their safety and quality.[3][4] High-resolution mass spectrometry, with its high sensitivity and mass accuracy, is a powerful tool for the structural elucidation of unknown impurities.[4][5] This note provides a detailed protocol for conducting forced degradation studies on betahistine and subsequently identifying the resulting impurities using LC-HRMS.



Experimental Protocols Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[2][6] Betahistine has been shown to be particularly susceptible to oxidative and alkaline degradation.[1][7]

Protocol:

- Sample Preparation: Prepare a stock solution of betahistine API or a solution from the drug product in a suitable solvent (e.g., methanol or water).
- Stress Conditions: Expose the betahistine solution to the following stress conditions:
 - Acid Hydrolysis: 1 M HCl at 100°C for 5 minutes.[7]
 - Base Hydrolysis: 2 M NaOH at room temperature for 10 days.[2][7]
 - Oxidative Degradation: 20% hydrogen peroxide (H₂O₂) for 30 minutes.[2][7]
 - Thermal Degradation: Heat at 60°C for 10 days.[1]
 - Photolytic Degradation: Expose to UV light.[6] Note: Some studies report no degradation under UV light, while others show susceptibility.[2][6]
- Neutralization: After the specified stress period, neutralize the acidic and basic solutions.
- Analysis: Dilute the stressed samples to an appropriate concentration for LC-HRMS analysis.

High-Resolution LC-MS Analysis

Liquid Chromatography (LC) Parameters:

A robust chromatographic method is crucial for the separation of betahistine from its impurities.



Parameter	Recommended Conditions	
Column	Phenomenex Kinetex Biphenyl (3.0 \times 100 mm, 2.6 μ m) or Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 μ m)[8][9]	
Mobile Phase A	0.1% (v/v) formic acid in water[8]	
Mobile Phase B	0.1% (v/v) formic acid in methanol or acetonitrile[8][9]	
Flow Rate	0.6 - 0.8 mL/min[8][9]	
Column Temperature	45°C[8]	
Injection Volume	3 μL[8]	
Gradient Elution	A time-based gradient should be optimized to ensure separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.[8]	

High-Resolution Mass Spectrometry (HRMS) Parameters:

HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are ideal for impurity identification due to their high mass accuracy and resolution.[5][10]



Parameter	Recommended Settings
Ionization Mode	Electrospray Ionization (ESI), Positive Mode[2] [11]
Mass Analyzer	Q-TOF, Orbitrap, or QTRAP[2][5][8]
Scan Mode	Full Scan MS and Data-Dependent MS/MS (dd-MS2) or Enhanced Product Ion (EPI) scan[8][12]
Mass Range	A suitable range to cover the expected masses of betahistine and its impurities (e.g., m/z 50-500).
Source and Gas Parameters	Optimize according to the specific instrument used.[13]

Data Presentation: Identified Betahistine Impurities

The following table summarizes known impurities of betahistine identified through various studies.



Impurity Name	Structure	Molecular Formula	Monoisotopic Mass (Da)	Notes
Betahistine EP Impurity A (2- Vinylpyridine)	C7H7N	105.0578	Process-related impurity.[14][15]	
Betahistine EP Impurity B (2- Pyridineethanol)	C7H9NO	123.0684	Process-related impurity.[15]	
N-nitroso betahistine (NNBH)	C8H11N3O	165.0902	A nitrosamine impurity.[8][13]	
Impurity C	C15H20N2	228.1626	A degradation product.[1][2]	_
Impurity C1	C15H20N2	228.1626	Isomer of Impurity C, a degradation product.[1][2]	_
N-acetyl betahistine	C10H14N2O	178.1106	Process-related impurity.[15]	
2-(pyridine-2- yl)ethyl acetate	C ₉ H ₁₁ NO ₂	165.0790	Process-related impurity.[15]	
N-methyl betahistine	C9H14N2	150.1157	Process-related impurity.[15]	

Quantitative Data Summary

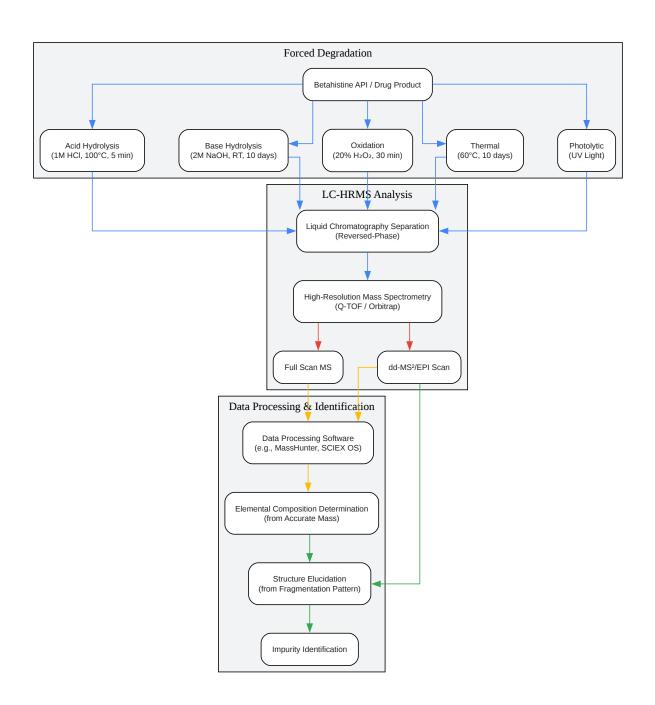
The following table presents a summary of quantitative performance data from a study on N-nitroso betahistine (NNBH).[8]



Parameter	Value
Limit of Quantitation (LOQ) for NNBH	0.05 ng/mL[8]
Linearity Range (r²)	0.05 ng/mL to 100 ng/mL (>0.999)[8]
Reproducibility (%CV)	<13%[8]
Average Recovery	100.2%[13]

Visualization of Experimental Workflow



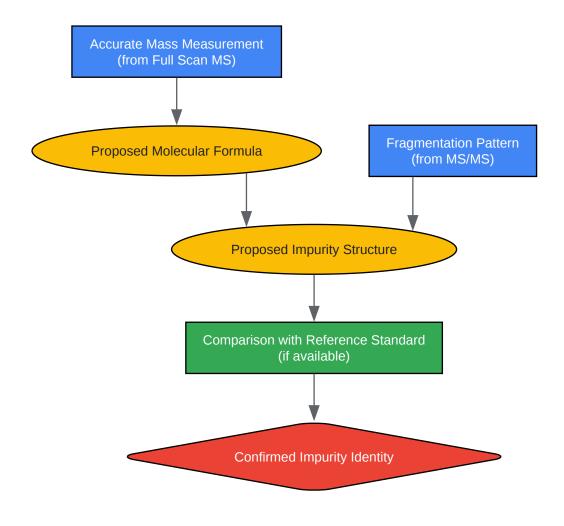


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Caption: Workflow for Betahistine Impurity Identification.



Logical Relationship for Impurity Identification



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Caption: Logic for Structural Elucidation of Impurities.

Conclusion

The combination of forced degradation studies and high-resolution LC-MS analysis provides a powerful and reliable workflow for the identification and characterization of impurities in betahistine. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in the development of safe, effective, and compliant drug products. The high sensitivity and mass



accuracy of modern HRMS instruments enable the confident identification of even trace-level impurities, ensuring the overall quality of betahistine formulations.

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